9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
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Overview
Description
9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[55]undecane is a spirocyclic compound characterized by a unique structural framework that includes a spiro-fused ring system This compound is part of the broader class of spiro[5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane typically involves multi-step procedures. One common approach is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with an olefin in the presence of an acid catalyst to form the spirocyclic intermediate . Another method involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the spirocyclic core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and reduce costs. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry can be employed to scale up the production process while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce sulfonyl groups to sulfides.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce sulfides .
Scientific Research Applications
Chemistry
In chemistry, 9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure provides a rigid framework that can enhance the stability and activity of the resulting compounds .
Biology
In biological research, this compound has been investigated for its potential as an inhibitor of various enzymes and proteins. Its ability to interact with biological targets makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents .
Medicine
In medicine, derivatives of this compound have shown promise in the treatment of diseases such as tuberculosis and cancer. For example, spirocyclic inhibitors of the MmpL3 protein of Mycobacterium tuberculosis have demonstrated high activity against antibiotic-sensitive and multiresistant strains .
Industry
In the industrial sector, this compound is used in the development of new materials with enhanced properties. Its unique structure can impart desirable characteristics such as increased thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For example, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids in Mycobacterium tuberculosis, leading to cell death . Additionally, its interaction with other enzymes and proteins can modulate various biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3-dioxane-1,3-dithiane spiranes: These compounds share a similar spirocyclic structure but differ in the heteroatoms present in the rings.
1,3-oxathiane spiranes: These compounds also have a spirocyclic framework but include sulfur atoms in the rings.
2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones: These compounds have similar spirocyclic cores but differ in the substituents attached to the rings.
Uniqueness
The uniqueness of 9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane lies in its specific combination of functional groups and spirocyclic structure. This combination imparts unique chemical and biological properties that make it a valuable compound for various applications .
Properties
IUPAC Name |
9-(2,6-difluorophenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4S/c15-11-3-1-4-12(16)13(11)22(18,19)17-7-5-14(6-8-17)20-9-2-10-21-14/h1,3-4H,2,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTRDRJVEBDHHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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